Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-methylphenyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or nitro compounds.
Scientific Research Applications
Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: This compound has a similar structure but includes a morpholine ring, which may confer different chemical and biological properties.
Ethyl 4-({[(4-methylphenyl)methyl]carbamothioyl}amino)benzoate: This compound differs by having a methyl group attached to the phenyl ring, which can affect its reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[(4-methylphenyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-16(20)13-6-10-15(11-7-13)19-17(22)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWRFLGFVHWZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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